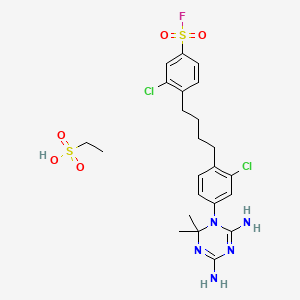

Dihydrotriazine derivative

Description

Properties

CAS No. |

31368-48-6 |

|---|---|

Molecular Formula |

C23H30Cl2FN5O5S2 |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

3-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |

InChI |

InChI=1S/C21H24Cl2FN5O2S.C2H6O3S/c1-21(2)28-19(25)27-20(26)29(21)15-9-7-13(17(22)11-15)5-3-4-6-14-8-10-16(12-18(14)23)32(24,30)31;1-2-6(3,4)5/h7-12H,3-6H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |

InChI Key |

JNVLQWBZTYBYKN-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |

Canonical SMILES |

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |

Other CAS No. |

31368-48-6 |

shelf_life |

Bulk: As a bulk chemical kept in a screw - capped vial and stored in a 60 °C oven, the sample appeared stable for at least 30 days (HPLC). Solution: A saturated solution in 10% aqueous DMA is stable at room temperature for 24 hours (HPLC). |

solubility |

TFA > 200 (mg/mL) DMSO 200 (mg/mL) MeOH 35 (mg/mL) 95% EtOH 9.7 (mg/mL) H2O 0.09 (mg/mL) 10% DMA 3.3 (mg/mL) |

Synonyms |

3-chloro-4-(4-(2-chloro-4-(4,6-diamino-2,2-dimethyl-s-triazin-1(2H)-yl)phenyl)butyl)benzenesulfonyl fluoride cpd with ethanesulfonic acid DTBSF NSC 127755 NSC-127755 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

Dihydrotriazine derivatives have been extensively studied for their antimicrobial properties. Notably, they exhibit activity against a range of pathogens, making them candidates for the development of new antibiotics.

- Case Study : A study highlighted the efficacy of biguanide and dihydrotriazine derivatives as antimicrobial agents. These compounds were found to possess significant activity against various microbial strains, suggesting their potential use in treating infections .

- Data Table : Antimicrobial Efficacy of Dihydrotriazine Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 4 µg/mL |

| Compound C | P. aeruginosa | 16 µg/mL |

Antiviral Activity

Recent research has identified dihydrotriazine derivatives as promising antiviral agents, particularly against influenza viruses and respiratory syncytial virus (RSV).

- Case Study : Cycloguanil-like dihydrotriazine derivatives demonstrated host-factor directed antiviral activity by inhibiting the human dihydrofolate reductase enzyme. The most effective compounds showed EC50 values comparable to established antiviral drugs like zanamivir .

- Data Table : Antiviral Potency of Dihydrotriazine Derivatives

| Compound Name | Virus Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound X | Influenza A | 0.29 | >250 |

| Compound Y | Influenza B | 0.19 | >250 |

| Compound Z | RSV | 0.40 | ≥56 |

Anticancer Properties

The anticancer potential of dihydrotriazine derivatives has garnered attention due to their ability to inhibit cancer cell proliferation.

- Case Study : A recent investigation evaluated a series of dihydrotriazine derivatives bearing 5-aryloxypyrazole moieties against various human cancer cell lines. The results indicated high anticancer activity, with several compounds exhibiting IC50 values below 10 µM .

- Data Table : Anticancer Activity of Dihydrotriazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.5 |

| Compound C | A549 (Lung) | 7.2 |

Comparison with Similar Compounds

Key Structural and Functional Features:

- Core Structure : The dihydrotriazine scaffold contains a six-membered ring with alternating single and double bonds, enabling diverse substitution patterns at positions 1, 2, 4, and 6 .

- Biological Relevance: Dihydrotriazines are potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making them valuable in antiviral, antibacterial, and anticancer therapies . For example, cycloguanil, a dihydrotriazine derivative, is a well-known antimalarial agent targeting Plasmodial DHFR .

- Synthetic Accessibility : These compounds are synthesized via multicomponent reactions (MCRs), microwave-assisted protocols, or base-promoted Dimroth rearrangements, offering flexibility in derivatization .

Comparison with Similar Compounds

s-Triazine Derivatives

Key Findings :

- Dihydrotriazines exhibit stronger binding to DHFR due to hydrogen bonding between NH₂ groups and residues I7/E30, as shown in molecular docking studies .

- s-Triazines, such as 6-hydrazino derivatives, show superior anticancer activity against breast cancer cells (e.g., MDA-MB231, IC₅₀ = 4.2 µM) but lack the DHFR specificity of dihydrotriazines .

Pyrimidine Derivatives (e.g., Trimethoprim)

Key Findings :

Biguanides (e.g., Metformin)

Key Findings :

Other Heterocycles (Thiazoles, Triazoles)

Key Findings :

- Dihydrotriazine-carbazole hybrids exhibit enhanced antimicrobial activity against MRSA (MIC = 0.5 µg/mL) due to synergistic π-stacking and H-bonding .

Data Tables

Q & A

Q. What are the most effective synthetic methodologies for dihydrotriazine derivatives, and how do reaction conditions influence yield?

Dihydrotriazine derivatives are synthesized via cyclocondensation reactions, with solvent-free grinding emerging as a green chemistry approach. For example, aldehydes and benzamidine undergo a Schiff base intermediate formation followed by conjugate addition, achieving yields up to 90% under optimized molar ratios and grinding media (e.g., ceramic or glass) . Key factors include stoichiometry (ideal aldehyde/benzamidine ratio of 1:2), reaction time (15–30 minutes), and post-synthesis storage conditions (anhydrous environments prevent hydrolysis). Nuclear magnetic resonance (NMR) and melting point analysis are critical for structural validation .

Q. How are dihydrotriazine derivatives characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- 1H/13C NMR : To identify proton environments (e.g., NH2 groups at δ 4.5–5.5 ppm) and carbon frameworks (e.g., triazine ring carbons at δ 150–170 ppm) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks in solid-state derivatives .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What preliminary pharmacological screening methods are used for dihydrotriazine derivatives?

Initial evaluation includes:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .

- Enzyme inhibition studies : Dihydrofolate reductase (DHFR) assays to assess competitive binding, particularly for antimalarial candidates .

Advanced Research Questions

Q. How can researchers optimize dihydrotriazine synthesis to address low yields in multi-component reactions?

Advanced strategies include:

- Oxidative aromatization : Using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to dehydrogenate dihydrotriazine intermediates, achieving >90% conversion in benzo[c]coumarin-triazine hybrids .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) for regioselective cyclization, reducing side-product formation .

- Computational modeling : Density functional theory (DFT) to predict reaction pathways and transition states, optimizing solvent and temperature parameters .

Q. What methodologies resolve contradictions in biological activity data for dihydrotriazine analogs?

Contradictions arise due to:

- Structural flexibility : 6-Aryl substituents in dihydrotriazines mitigate steric clashes in mutant enzymes (e.g., Plasmodium falciparum DHFR-Ser108Thr), explaining variable IC50 values .

- Metabolic stability assays : Hepatocyte microsomal studies to differentiate intrinsic activity vs. pharmacokinetic artifacts .

- Dose-response profiling : Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Q. How can computational chemistry enhance the design of dihydrotriazine-based therapeutics?

Key approaches include:

- Molecular docking : Virtual screening against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize analogs with optimal binding energy (ΔG < -8 kcal/mol) .

- QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antibacterial potency .

- ADMET prediction : SwissADME or ProTox-II tools to forecast bioavailability and toxicity risks early in drug development .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms in dihydrotriazine synthesis?

- In situ FTIR : Monitors intermediate formation (e.g., Schiff base at 1650 cm⁻¹) during solvent-free grinding .

- ESR spectroscopy : Detects radical intermediates in oxidation steps, such as DDQ-mediated dehydrogenation .

- Time-resolved NMR : Tracks real-time proton exchange in dynamic combinatorial libraries .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in NMR data for dihydrotriazine derivatives?

- Solvent effects : DMSO-d6 may cause NH proton broadening; compare with CDCl3 spectra .

- Dynamic effects : Rotameric equilibria in flexible side chains (e.g., aryl groups) lead to split peaks; variable-temperature NMR clarifies this .

Q. What statistical methods validate biological activity data in high-throughput screens?

- Z-factor analysis : Ensures assay robustness (Z > 0.5 indicates high reliability) .

- Dunnett’s test : Compares multiple analogs against a control (e.g., cycloguanil) to identify significant activity differences (p < 0.05) .

Experimental Design Considerations

Q. How to design a study evaluating dihydrotriazine derivatives as chiral stationary phases?

- Chromatographic conditions : Use hexane/isopropanol (90:10) mobile phase with 0.1% trifluoroacetic acid to enhance enantiomer separation on triazine-based columns .

- Circular dichroism (CD) : Correlate elution order with absolute configuration by comparing CD spectra of resolved enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.